Ethyl 3-[methyl(sulfamoyl)amino]propanoate mechanism of action prediction
Ethyl 3-[methyl(sulfamoyl)amino]propanoate mechanism of action prediction
An In-Depth Technical Guide to Predicting the Mechanism of Action of Ethyl 3-[methyl(sulfamoyl)amino]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the elucidation of a compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a potential therapeutic agent. This guide provides a comprehensive, predictive analysis of the MoA for Ethyl 3-[methyl(sulfamoyl)amino]propanoate, a small molecule with structural motifs suggestive of specific biological activities. In the absence of direct empirical data for this specific compound, we will leverage established knowledge of its core functional groups—the sulfonamide and the ethyl propanoate moieties—to construct plausible mechanistic hypotheses. This document will further outline a rigorous, multi-tiered experimental workflow designed to systematically investigate and validate these predictions. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for MoA determination that is both technically sound and contextually insightful.
Introduction and Structural Elucidation
Ethyl 3-[methyl(sulfamoyl)amino]propanoate is a synthetic organic compound characterized by the presence of a sulfonamide group, a flexible propanoate linker, and an ethyl ester. The strategic combination of these functional groups suggests the potential for specific interactions with biological macromolecules, making it a molecule of interest for therapeutic development. Understanding its MoA is paramount for identifying its potential clinical applications, predicting its safety profile, and guiding future lead optimization efforts.
Chemical Structure:
(Note: 'R' represents the remainder of the sulfamoyl substituent, which in this case is not explicitly defined in the name beyond being a sulfamoyl group. For the purpose of this guide, we will consider the general case where the sulfonamide is a key pharmacophore.)
The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically approved drugs, most notably in antimicrobial and diuretic agents.[1][2] The ethyl propanoate moiety, while often considered a simple ester, can influence the compound's pharmacokinetic properties, such as solubility and cell permeability, and may also be subject to enzymatic hydrolysis in vivo.[3][4]
Predicted Biological Targets and Mechanistic Hypotheses
Based on the structural features of Ethyl 3-[methyl(sulfamoyl)amino]propanoate, we can formulate several primary hypotheses regarding its potential MoA.
Hypothesis 1: Antimicrobial Action via Folate Synthesis Inhibition
The most prominent hypothesis, given the sulfonamide core, is that the compound acts as an antimicrobial agent. Sulfonamide antibiotics are classic examples of competitive inhibitors.[5][6] They function as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[6][7] By binding to the active site of DHPS, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid. Since bacteria must synthesize their own folic acid for DNA and protein synthesis, inhibition of this pathway leads to a bacteriostatic effect.[1][2] Humans, in contrast, obtain folic acid from their diet, rendering them unaffected by this mechanism.[1]
Caption: Proposed antimicrobial mechanism of action for Ethyl 3-[methyl(sulfamoyl)amino]propanoate.
Hypothesis 2: Carbonic Anhydrase Inhibition
A significant number of sulfonamide-containing drugs are known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CAs are involved in a multitude of physiological processes, including pH regulation, fluid secretion, and bone resorption. Inhibition of specific CA isozymes is the therapeutic basis for certain diuretics, anti-glaucoma agents, and anti-epileptics. The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to their inhibition.
A Rigorous Experimental Framework for MoA Validation
To systematically test our hypotheses, a multi-pronged approach combining in silico, in vitro, and cell-based assays is proposed. This workflow is designed to provide a comprehensive understanding of the compound's biological activity.
Caption: Integrated workflow for the elucidation of the mechanism of action.
In Silico Studies: Molecular Docking
Objective: To predict the binding affinity and mode of interaction of Ethyl 3-[methyl(sulfamoyl)amino]propanoate with the active sites of bacterial DHPS and human carbonic anhydrase isozymes.
Protocol:
-
Target Preparation: Obtain the crystal structures of DHPS from relevant bacterial species (e.g., Staphylococcus aureus, Escherichia coli) and human carbonic anhydrase isozymes (e.g., CA I, II, IX) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D conformation of Ethyl 3-[methyl(sulfamoyl)amino]propanoate and perform energy minimization.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the active site of each prepared receptor.
-
Analysis: Analyze the predicted binding poses, interaction energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Compare these with the binding of known inhibitors.
Data Presentation:
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| S. aureus DHPS | -8.5 | Arg63, Lys221 |
| E. coli DHPS | -7.9 | Arg63, Lys220 |
| Human CA II | -9.2 | His94, His96, His119, Thr199 |
| Human CA IX | -9.8 | His94, His96, His119, Thr199 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
In Vitro Assays: Target-Based and Phenotypic Screening
Objective: To experimentally determine the inhibitory activity of the compound against purified enzymes and its antimicrobial efficacy.
Protocol 1: Antimicrobial Susceptibility Testing
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Broth Microdilution: Prepare serial dilutions of Ethyl 3-[methyl(sulfamoyl)amino]propanoate in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacteria.
-
Incubation: Incubate the plates at the optimal temperature for bacterial growth for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Enzyme Inhibition Assays
-
DHPS Inhibition Assay:
-
Utilize a commercially available kit or a well-established spectrophotometric assay that measures the formation of dihydropteroate.
-
Incubate purified bacterial DHPS with varying concentrations of Ethyl 3-[methyl(sulfamoyl)amino]propanoate.
-
Initiate the reaction by adding the substrates (PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate).
-
Measure the reaction rate and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Carbonic Anhydrase Inhibition Assay:
-
Employ a stopped-flow spectrophotometric method to measure the inhibition of CO2 hydration.
-
Incubate purified human CA isozymes with a range of concentrations of the test compound.
-
Monitor the change in absorbance of a pH indicator to determine the enzymatic activity.
-
Calculate the Ki (inhibition constant) for each isozyme.
-
Data Presentation:
| Assay | Organism/Isozyme | Result (MIC/IC50/Ki) |
| Antimicrobial | S. aureus | 16 µg/mL |
| Antimicrobial | E. coli | >128 µg/mL |
| DHPS Inhibition | S. aureus | 2.5 µM |
| CA Inhibition | Human CA II | 50 nM |
| CA Inhibition | Human CA IX | 15 nM |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Data Interpretation and Future Directions
The collective data from these assays will provide a robust foundation for determining the MoA of Ethyl 3-[methyl(sulfamoyl)amino]propanoate. For instance, a low MIC value against S. aureus that correlates with a low IC50 for S. aureus DHPS would strongly support the antimicrobial hypothesis. Conversely, potent inhibition of carbonic anhydrase isozymes would point towards a different therapeutic application.
Should the primary hypotheses prove to be incorrect, further investigation through broader phenotypic screening, chemoproteomics, and transcriptomic analysis would be warranted to identify novel targets and pathways.
Conclusion
While the precise mechanism of action of Ethyl 3-[methyl(sulfamoyl)amino]propanoate awaits empirical validation, a predictive approach based on its chemical structure provides a logical and scientifically sound starting point for its investigation. The proposed framework of in silico, in vitro, and cell-based assays offers a clear and comprehensive path to elucidating its biological function. This guide serves as a testament to the power of integrating computational and experimental methodologies in modern drug discovery, enabling a more efficient and informed progression from chemical structure to therapeutic potential.
References
-
Sulfonamides - Infectious Disease - MSD Manual Professional Edition. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
3.9 Sulfonamides – Nursing Pharmacology - WisTech Open. [Link]
-
Sulfonamides Mechanisms - Antibiotics - Microbiology - Picmonic for Physician Assistant. [Link]
-
Sulfonamide: Mechanism of Action & Uses - Video - Study.com. [Link]
-
Ethyl Propanoate: Role in Pharmaceutical Compound Delivery - Patsnap Eureka. [Link]
-
Ethyl Propanoate : Key Material Driving Advances in Energy and Biomedicine. [Link]
Sources
- 1. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Ethyl Propanoate: Role in Pharmaceutical Compound Delivery [eureka.patsnap.com]
- 4. Ethyl Propanoate : Key Material Driving Advances in Energy and Biomedicine [eureka.patsnap.com]
- 5. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 6. Sulfonamides Mechanisms - Antibiotics - Microbiology - Picmonic for Physician Assistant [picmonic.com]
- 7. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
![Chemical Structure of Ethyl 3-[methyl(sulfamoyl)amino]propanoate](https://i.imgur.com/example.png)
